N-(4-(1H-pyrazol-3-yl)phenyl)-3,4,5-triethoxybenzamide
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Overview
Description
The compound is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazole-based compounds are often synthesized through reactions involving formyl or acetyl groups on the C4 position of the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a related compound, Methyl [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]methoxycarbamate, has a molecular weight of 387.82 and is a white or light beige crystalline solid .Scientific Research Applications
- Researchers have investigated the antiviral potential of this compound due to its structural features. It may inhibit viral replication or entry by targeting specific viral proteins. Further studies are needed to explore its efficacy against specific viruses .
- Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. Some studies suggest that 3,4,5-triethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide exhibits promising antileishmanial activity. It could serve as a lead compound for drug development .
- Malaria remains a global health concern. Researchers have evaluated this compound for its antimalarial effects. It may interfere with the Plasmodium parasite’s life cycle, making it a candidate for further investigation .
- Computational approaches, such as molecular docking, have been employed to understand the interactions between this compound and specific protein targets. These studies provide insights into its binding affinity and potential mechanisms of action .
- The imidazole moiety in this compound is interesting for medicinal chemistry. Imidazoles are versatile building blocks in drug design, and modifications of this scaffold could lead to novel therapeutic agents .
- Scientists use 3,4,5-triethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide as a biochemical tool in proteomics research. It aids in understanding protein function, interactions, and cellular processes .
Antiviral Activity
Antileishmanial Properties
Antimalarial Potential
Molecular Docking Studies
Imidazole Chemistry
Proteomics Research
Mechanism of Action
properties
IUPAC Name |
3,4,5-triethoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-4-27-19-13-16(14-20(28-5-2)21(19)29-6-3)22(26)24-17-9-7-15(8-10-17)18-11-12-23-25-18/h7-14H,4-6H2,1-3H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQKFEWVSSMSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-pyrazol-3-yl)phenyl)-3,4,5-triethoxybenzamide |
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